2-Methyl-1-benzofuran-5-ol
Overview
Description
2-Methyl-1-benzofuran-5-ol is a compound that belongs to the benzofuran family, a class of organic compounds that contain a fused benzene and furan ring structure. While the specific compound 2-Methyl-1-benzofuran-5-ol is not directly mentioned in the provided papers, the benzofuran core is a common structural motif in the discussed research, indicating the relevance of this class of compounds in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of benzofuran derivatives is a topic of interest in several of the provided papers. For instance, a new synthesis of 2-benzofuran-2-ylacetamides is described using a sequential palladium-catalyzed process starting from 1-(2-allyloxyaryl)-2-yn-1-ols, amines, and CO . Another paper discusses the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes . These methods highlight the versatility of benzofuran derivatives and their potential for functionalization at different positions on the ring system.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a fused benzene and furan ring. The papers describe various substitutions on the benzofuran core, such as methylsulfinyl , phenylsulfonyl , and oxoethyl benzoate groups . These substitutions can significantly affect the molecular conformation and intermolecular interactions of the compounds. For example, the presence of a methylsulfinyl group leads to the O atom and methyl group lying on opposite sides of the benzofuran plane .
Chemical Reactions Analysis
The reactivity of benzofuran derivatives can be influenced by the substituents attached to the core structure. The papers provided do not detail specific chemical reactions involving 2-Methyl-1-benzofuran-5-ol, but they do mention the oxidation of methylsulfanyl groups to methylsulfinyl groups using 3-chloroperoxybenzoic acid . This type of chemical transformation is indicative of the potential reactivity of the benzofuran moiety, especially in the presence of oxidizing agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are largely determined by their molecular structure. The crystal structures of these compounds often exhibit aromatic π–π interactions, which can contribute to the stability of the solid-state structure . Intermolecular hydrogen bonding and C–H⋯O interactions are also common, as seen in the crystal structure of 2,5-dimethyl-3-(2-methylphenylsulfonyl)-1-benzofuran . These interactions can influence the melting points, solubility, and other physical properties of the compounds.
Scientific Research Applications
Photophysical and Solvent Effect Studies
- The study of 2-Methyl-1-benzofuran-5-ol and its derivatives has been focused on understanding their photophysical properties, such as absorption and fluorescence in different solvents. These studies have implications for the development of luminescent materials and non-linear optical materials. The research indicates that these compounds are more polar in their excited state than in their ground state, which is significant for designing fluorescent probes and optical materials (Maridevarmath et al., 2019).
Spectroscopic and Quantum Chemical Analysis
- Detailed spectroscopic characterization, including FT-IR, FT-Raman, NMR, and UV–Vis spectral studies, has been conducted on 2-Methyl-1-benzofuran-5-ol derivatives. Quantum chemical analyses using density functional theory (DFT) have provided insights into the molecular structure and vibrational frequencies, further aiding in understanding the electronic properties and reactivity of these compounds. These studies are crucial for assessing pharmaceutical potential and for molecular docking against selected proteins (Hiremath et al., 2019).
Synthesis and Antifungal Activity
- Synthesis of benzofuran-5-ol derivatives and their evaluation for antifungal activity against various species like Candida and Aspergillus has been a significant area of research. Many benzofuran-5-ols have demonstrated promising antifungal properties, suggesting their potential as antifungal agents (Ryu et al., 2010).
Antitumor Properties and Tubulin Polymerization Inhibition
- Studies on dihydrobenzofuran lignans, related to benzofuran compounds, have shown potential antitumor properties. These compounds inhibit tubulin polymerization, which is a key process in cell division, making them promising candidates for cancer therapy. Specifically, certain derivatives have shown significant activity against leukemia and breast cancer cell lines (Pieters et al., 1999).
Synthesis and Biological Evaluation of Antitumor Agents
- A range of dihydrobenzofuran lignans and benzofurans have been synthesized and evaluated for their potential as antitumor agents. These studies are pivotal in drug discovery and development, especially in finding new treatments for various cancers (Pieters et al., 1999).
Safety And Hazards
Future Directions
Benzofuran derivatives, including “2-Methyl-1-benzofuran-5-ol”, have shown potential in various areas of research, particularly in the development of new drugs for cancer therapy . Evaluating the chemical structure of these compounds can guide future medicinal chemists in designing new drugs that might give excellent results in in vivo/in vitro applications .
properties
IUPAC Name |
2-methyl-1-benzofuran-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLPUCZWTPHFHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343520 | |
Record name | 2-Methyl-1-benzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-benzofuran-5-ol | |
CAS RN |
6769-56-8 | |
Record name | 2-Methyl-1-benzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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